4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid
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Overview
Description
4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is a chemical compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydro-4H-1,4-benzoxazin-3-one with butanoic acid derivatives in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is critical to achieving the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoxazine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzoxazine ring .
Scientific Research Applications
4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The benzoxazine ring structure allows it to bind to active sites of enzymes, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: Similar structure but with an acetic acid moiety instead of butanoic acid.
4-[(6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid: Contains a chloro substituent and a benzoic acid moiety.
(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid: Another similar compound with an acetic acid group.
Uniqueness
The uniqueness of 4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid lies in its specific structural features and reactivity.
Properties
IUPAC Name |
4-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9-4-5-11-10(7-9)14(12(15)8-18-11)6-2-3-13(16)17/h4-5,7H,2-3,6,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATABTZQKPZILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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